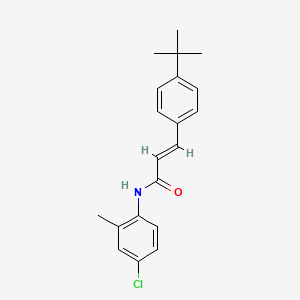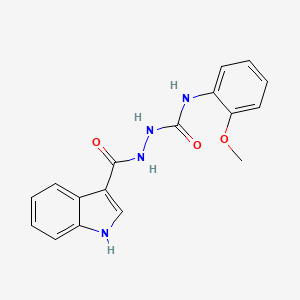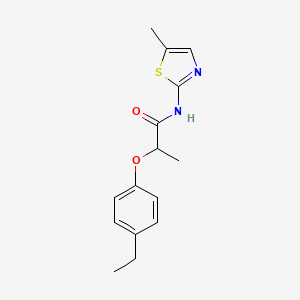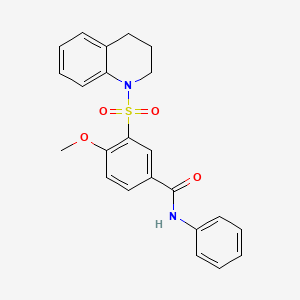
3-(4-叔丁基苯基)-N-(4-氯-2-甲基苯基)丙烯酰胺
描述
Acrylamide derivatives are of significant interest due to their varied applications in polymer science and material engineering. These compounds serve as monomers for synthesizing polymers with specific properties, such as responsiveness to environmental changes (pH, temperature, electrolytes), enhanced viscosity, and improved mechanical strength.
Synthesis Analysis
The synthesis of acrylamide derivatives often involves micellar polymerization techniques, as seen in the creation of water-soluble copolymers and terpolymers from acrylamide, N-(4-butyl)phenylacrylamide, and sodium acrylate or sodium-2-acrylamido-2-methylpropanesulphonate (McCormick, Middleton, & Grady, 1992). These methods allow for the precise control of polymer composition and properties.
Molecular Structure Analysis
Molecular structure and conformational properties can be determined using techniques like single-crystal X-ray diffraction, NMR spectroscopy, and FTIR spectroscopy. For instance, a novel carbacylamidophosphate was characterized to understand its structural and conformational properties (Gholivand et al., 2009).
Chemical Reactions and Properties
The reactivity and chemical behavior of acrylamide derivatives are influenced by their molecular structure. For example, the synthesis and anti-bacterial and anti-fungal evaluation of 3-(Substitutedphenyl)-N-(4H-1,2,4-triazol-4 yl)acrylamide compounds showcase the potential of acrylamide derivatives in biomedical applications (Patel & Panchal, 2012).
Physical Properties Analysis
Physical properties such as solubility, thermal stability, and glass transition temperatures are critical for the application of acrylamide derivatives in materials science. For example, soluble, rigid-rod polyamide and polyimides with phenyl pendent groups derived from diamino compounds demonstrate outstanding solubility and thermal stability (Spiliopoulos & Mikroyannidis, 1996).
科学研究应用
聚合物合成和表征
研究人员已使用丙烯酰胺和相关单体合成了水溶性共聚物,突出了创造对环境条件(如 pH 值、离子强度和温度)敏感的响应材料的潜力。由于其可调谐的特性,这些材料在智能涂料、药物递送系统和水处理技术中展示了重要的应用潜力 (McCormick, Middleton, & Grady, 1992).
聚合物稳定剂
已探索在聚合物稳定中使用丙烯酰胺衍生物以增强聚合物的热稳定性。本研究强调了此类稳定剂在热应力下延长聚合物基材料寿命方面的重要性,这对汽车、航空航天和电子行业至关重要 (Yachigo, Sasaki, Takahashi, Kojima, Takada, & Okita, 1988).
环境和健康应用
丙烯酰胺在生物化学和环境科学中的作用,特别是其遗传毒性作用和与生物系统相互作用的机制,已得到广泛研究。了解这些相互作用对于评估环境和健康风险以及食品安全和职业健康中的缓解策略开发至关重要 (Błasiak, Gloc, Woźniak, & Czechowska, 2004).
材料科学
为诸如腐蚀抑制剂等应用开发新的丙烯酰胺衍生物证明了这些化合物在材料科学中的多功能性。此类衍生物可以为恶劣环境中的金属提供显着的保护,这对于基础设施维护、石油和天然气开采以及海上应用至关重要 (Abu-Rayyan, Al Jahdaly, AlSalem, Alhadhrami, Hajri, Bukhari, Waly, & Salem, 2022).
属性
IUPAC Name |
(E)-3-(4-tert-butylphenyl)-N-(4-chloro-2-methylphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO/c1-14-13-17(21)10-11-18(14)22-19(23)12-7-15-5-8-16(9-6-15)20(2,3)4/h5-13H,1-4H3,(H,22,23)/b12-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQPBPMJXVJEKHM-KPKJPENVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)C=CC2=CC=C(C=C2)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)/C=C/C2=CC=C(C=C2)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{3-[(4-ethoxyphenoxy)methyl]phenyl}-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4615349.png)
![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4615365.png)
![3-[(3,4-dichlorobenzyl)thio]-5-(3,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B4615380.png)
![2-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4615383.png)

![1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-(3-chlorophenyl)piperazine](/img/structure/B4615404.png)

![N~1~-(3,4-dimethylphenyl)-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4615411.png)
![1-ethyl-5,7-dimethyl-2-({[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}thio)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4615415.png)
![N'-{[1-(3-chlorobenzyl)-1H-indol-3-yl]methylene}-2-hydroxy-1-naphthohydrazide](/img/structure/B4615425.png)
![4-(4-ethoxyphenyl)-3-[(4-nitrobenzyl)thio]-5-phenyl-4H-1,2,4-triazole](/img/structure/B4615432.png)
![{4-[(4-methylbenzyl)oxy]benzyl}(4-piperidinylmethyl)amine dihydrochloride](/img/structure/B4615439.png)
![N-{4-chloro-1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-yl}-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B4615440.png)
